molecular formula C13H12ClN3O B034219 4-chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 103026-14-8

4-chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B034219
CAS No.: 103026-14-8
M. Wt: 261.7 g/mol
InChI Key: HJOMYVNTKCHMPS-UHFFFAOYSA-N
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Description

4-chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is an organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a chloro group at the 4-position, a furylmethyl group at the 7-position, and methyl groups at the 5 and 6 positions. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic synthesis. One common approach includes the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

    Attachment of the Furylmethyl Group: This step often involves a nucleophilic substitution reaction where a furylmethyl halide reacts with the pyrrolo[2,3-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furylmethyl group, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed on the chloro group or the furyl ring using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The chloro group can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation Products: Oxidized derivatives of the furylmethyl group.

    Reduction Products: Reduced derivatives of the chloro group or furyl ring.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for further investigation in drug discovery and development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it valuable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine: The compound of interest.

    4-chloro-7-(2-thienylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine: Similar structure with a thienylmethyl group instead of a furylmethyl group.

    4-chloro-7-(2-pyridylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine: Similar structure with a pyridylmethyl group.

Uniqueness

This compound is unique due to the presence of the furylmethyl group, which imparts distinct electronic and steric properties

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

4-chloro-7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O/c1-8-9(2)17(6-10-4-3-5-18-10)13-11(8)12(14)15-7-16-13/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOMYVNTKCHMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C(=NC=N2)Cl)CC3=CC=CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00545668
Record name 4-Chloro-7-[(furan-2-yl)methyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103026-14-8
Record name 4-Chloro-7-[(furan-2-yl)methyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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